(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Overview
Description
“®-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one” is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 g/mol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of quinolin-2(1H)-ones, which includes “®-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one”, can be achieved through a one-pot and divergent synthesis process . This process involves sequential Ugi/Knoevenagel condensation/hydrolysis and Ugi/Corey–Chaykovsky epoxidation reactions .Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C18H15NO3/c20-17-9-7-14-13 (16-11-22-16)6-8-15 (18 (14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2, (H,19,20)/t16-/m0/s1
. The Canonical SMILES representation is C1 [C@H] (O1)C2=C3C=CC (=O)NC3=C (C=C2)OCC4=CC=CC=C4
. Chemical Reactions Analysis
The Rh-catalyzed carbonylation and annulation of simple anilines with CO and alkynes through N–H and C–H bond activation can be used for the direct synthesis of quinolin-2(1H)-ones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.3 g/mol . It has a XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 4 rotatable bonds .Scientific Research Applications
1. One-Pot and Divergent Synthesis of Polysubstituted Quinolin-2(1H)-ones
- Summary of Application: This research presents a new one-pot and divergent synthesis of multisubstituted quinolin-2(1H)-ones via sequential Ugi/Knoevenagel condensation/hydrolysis and Ugi/Corey–Chaykovsky epoxidation reactions .
- Methods of Application: The four-component reactions of 2-acylanilines, aldehydes, (carboxymethyl)(dimethyl)sulfonium bromides and isocyanides gave Ugi adducts, which were subsequently treated with DBU to produce polysubstituted quinolin-2(1H)-ones .
- Results or Outcomes: The research resulted in the development of a new method for the synthesis of multisubstituted quinolin-2(1H)-ones in good overall yields .
2. Efficient Visible Light Mediated Synthesis of Quinolin-2(1H)-ones
- Summary of Application: This research presents an unconventional and hitherto unknown photocatalytic approach to the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides .
- Methods of Application: The research utilized a reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield and no undesirable by-product .
- Results or Outcomes: The robustness of the methodology has been successfully demonstrated with easy scaling up to the gram scale .
Safety And Hazards
properties
IUPAC Name |
5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYLJZVBVLEK-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465922 | |
Record name | (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
CAS RN |
173140-90-4 | |
Record name | 5-(2R)-2-Oxiranyl-8-(phenylmethoxy)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173140-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Benzyloxy-5-(R)-oxiranyl-1H-quinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-(Benzyloxy)-5-((2R)-oxiran-2-yl)quinolin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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